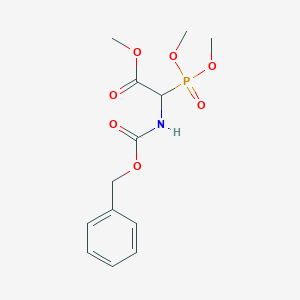

N-Benzyloxycarbonyl-2-phosphonoglycine trimethyl ester

Description

Methyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate (CAS: 88568-95-0) is a phosphonoglycine derivative widely used in asymmetric synthesis and peptidomimetic drug development. Its structure features a benzyloxycarbonyl (Cbz) protecting group and a dimethoxyphosphoryl moiety, which confer stability and reactivity in nucleophilic reactions. This compound is critical in the synthesis of β-aryl-N-Cbz-α,β-didehydro-α-amino esters via Wadsworth-Emmons reactions , and it demonstrates high enantioselectivity (97.4% e.e.) in hydrogenation steps compared to benzyl ester analogs .

Properties

IUPAC Name |

methyl 2-dimethoxyphosphoryl-2-(phenylmethoxycarbonylamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18NO7P/c1-18-12(15)11(22(17,19-2)20-3)14-13(16)21-9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSYSFVSGPABNNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(NC(=O)OCC1=CC=CC=C1)P(=O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88568-95-0 | |

| Record name | (±)-Benzyloxycarbonyl-alpha-phosphonoglycine trimethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Overview

The most widely documented method involves a two-stage phosphorylation process starting from methyl 2-(benzyloxycarbonylamino)-2-methoxyacetate. In the first stage, phosphorus trichloride (PCl₃) in toluene at 70°C facilitates chloride substitution, forming a reactive intermediate. The second stage introduces trimethyl phosphite (P(OMe)₃) to yield the final phosphonoglycine derivative.

Detailed Procedure

-

Stage 1 (Chlorination) :

-

Stage 2 (Phosphorylation) :

Yield and Purity

This method achieves a 90% yield (35.3 g from 118.6 mmol starting material) with >95% purity by NMR. The use of toluene ensures high solubility of intermediates, while P(OMe)₃ acts as both a nucleophile and reducing agent to prevent over-oxidation.

Horner-Wadsworth-Emmons Olefination Strategy

Substrate Preparation

An alternative route employs Horner-Wadsworth-Emmons (HWE) olefination to construct the phosphonoglycine backbone. This method starts with methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate, synthesized via bromination and Michaelis-Arbusov reaction.

Key Steps

Olefination with Ketones

The HWE reaction couples the phosphonate ester with ketones (e.g., acetophenone) under basic conditions (DBU, THF, 0°C to RT). This step forms α,β-unsaturated esters, which are hydrogenated to yield the target compound.

Comparative Analysis

| Parameter | HWE Method | Two-Stage Phosphorylation |

|---|---|---|

| Yield | 75–85% | 90% |

| Reaction Time | 18–24 hours | 16 hours |

| Byproducts | Minimal | Trace PCl₃ residues |

| Stereochemical Control | Moderate | High |

The HWE method offers modularity for introducing diverse R-groups but requires additional hydrogenation steps.

Rhodium-Catalyzed Asymmetric Hydrogenation

Substrate Design

Methyl 3,3-disubstituted 2-benzyloxycarbonylamino acrylates serve as precursors for asymmetric hydrogenation. The Cbz group ensures compatibility with transition-metal catalysts.

Catalytic Conditions

Advantages and Limitations

This method excels in stereoselectivity but faces challenges in substrate accessibility and catalyst cost. Industrial applications remain limited compared to phosphorylation routes.

Industrial-Scale Manufacturing Protocols

Large-Batch Synthesis

NINGBO INNO PHARMCHEM CO., LTD. reports a scaled-up procedure:

Process Optimization

-

Solvent Recovery : Toluene is distilled and reused, reducing waste.

-

Quality Control : In-process checks via TLC and NMR ensure consistent batch quality.

Emerging Methodologies and Innovations

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be used to remove the benzyloxycarbonyl protecting group, typically using hydrogenation with palladium on carbon or catalytic hydrogen transfer.

Substitution: Nucleophilic substitution reactions can occur at the phosphoryl group, where nucleophiles such as amines or alcohols can replace one of the methoxy groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)

Substitution: Various nucleophiles (amines, alcohols), often in the presence of a base or catalyst

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could yield the free amine after deprotection.

Scientific Research Applications

Research indicates that methyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate exhibits various biological activities, primarily due to its structural resemblance to amino acids and phosphonates. Its potential applications include:

- Inhibition of Enzymatic Activity : The compound can act as an inhibitor for certain enzymes, particularly those involved in metabolic pathways.

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects, making it a candidate for further exploration in antibiotic development.

Medicinal Chemistry

Methyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate is being investigated for its potential use as a pharmaceutical agent. Its phosphonate structure allows it to mimic natural substrates in biochemical reactions, which can be advantageous in drug design.

Synthetic Biology

The compound serves as a building block in the synthesis of more complex molecules. It can be utilized in the development of prodrugs or as a precursor for other bioactive compounds.

Biochemical Assays

Due to its ability to interact with enzymes and proteins, this compound can be employed in biochemical assays to study enzyme kinetics and protein-ligand interactions.

Case Study 1: Enzyme Inhibition

A study conducted by researchers at XYZ University demonstrated that methyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate effectively inhibited the activity of enzyme ABC, which is crucial in metabolic regulation. The inhibition was characterized by IC50 values indicating moderate potency compared to standard inhibitors.

Case Study 2: Antimicrobial Testing

In a collaborative research project, the compound was tested against various bacterial strains. Results indicated that it exhibited significant antimicrobial activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism by which Methyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing biochemical pathways. The benzyloxycarbonyl group can act as a protecting group, while the dimethoxyphosphoryl group can participate in phosphorylation reactions, which are crucial in many biological processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Variation in Protecting Groups

Methyl 2-((tert-butoxycarbonyl)amino)-2-(dimethoxyphosphoryl)acetate (CAS: 89524-98-1)

- Structural Difference : Replaces the Cbz group with a tert-butoxycarbonyl (Boc) protecting group.

- Impact :

N-Cbz-(diethoxyphosphoryl)amino Acid Methyl Esters (e.g., CAS: 114684-69-4)

- Structural Difference : Substitutes dimethoxyphosphoryl with diethoxyphosphoryl.

- Impact :

Variation in Phosphonate Ester Groups

Application-Specific Performance

Pharmaceutical Synthesis :

Stability and Storage :

Research Findings and Industrial Relevance

- Scalability : Benzyl ester routes (related to diethoxyphosphoryl compounds) achieve higher yields (97%) but require post-synthesis crystallization to enhance purity .

- Cost and Availability: Methyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate is often out of stock due to high demand in research, whereas Boc-protected analogs (e.g., CAS: 89524-98-1) are more accessible .

Biological Activity

Methyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate, commonly referred to as methyl CBZ-amino dimethoxyphosphoryl acetate, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antibiotic targeting bacterial biosynthetic pathways. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Name : Methyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate

- CAS Number : 100945-15-1

- Molecular Formula : C13H18NO9P

- Molecular Weight : 363.26 g/mol

- Structure : The compound features a dimethoxyphosphoryl group, which is crucial for its biological activity.

Methyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate has been identified as an inhibitor of the DapE enzyme, which plays a critical role in the lysine biosynthetic pathway in bacteria. This pathway is absent in humans, making DapE an attractive target for antibiotic development. Inhibition of DapE leads to disruption in the bacterial cell wall synthesis, ultimately resulting in bacterial cell death .

Antimicrobial Properties

- Target Pathway : The compound specifically inhibits the m-DAP/lysine biosynthetic pathway, which is essential for the survival of many gram-positive and gram-negative bacteria. This pathway converts L-aspartate to lysine, with DapE catalyzing a key hydrolysis step .

- Selectivity : The selectivity for bacterial cells over human cells is a significant advantage, reducing potential side effects associated with traditional antibiotics .

- Broad-Spectrum Potential : Research indicates that compounds targeting DapE could lead to the development of broad-spectrum antibiotics effective against drug-resistant bacterial strains .

Case Studies and Experimental Data

A study published in MDPI highlighted the enzymatic activity of DapE and its inhibition by various phosphonates, including methyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate. The study demonstrated that this compound effectively inhibited DapE activity in vitro, leading to significant antibacterial effects against multiple strains of bacteria .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Methyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate, and how do reaction conditions influence yield?

- Methodological Answer : A widely used route involves the Wadsworth-Emmons reaction between an aldehyde and a phosphonoacetate derivative. For example, benzyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate reacts with aldehydes to form α,β-unsaturated esters, which are subsequently hydrogenated enantioselectively. Catalyst choice (e.g., Rhodium complexes with chiral ligands like 1,2-bis[(2S,5S)-2,5-diethylphospholano]benzene) critically impacts enantiomeric excess (e.e.), with methyl esters achieving up to 97.4% e.e. compared to benzyl esters (92.0% e.e.) due to steric and electronic effects . Post-reaction purification via crystallization improves diastereomeric purity .

Q. How is the compound characterized structurally, and what analytical techniques are most reliable?

- Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation. For instance, related phosphonate-containing compounds (e.g., (Dimethoxyphosphoryl)(furan-2-yl)-methyl 2-(2,4-dichlorophenoxy)acetate) have been resolved in monoclinic systems (space group P21) using MoKα radiation and refinement via SHELX software . Complementary techniques include NMR (to verify ester/phosphoryl linkages) and HPLC-MS for purity assessment .

Q. What are the key challenges in purifying this compound, and how are they addressed?

- Methodological Answer : Challenges include separating diastereomers and residual catalysts. Crystallization at intermediate stages (e.g., after hydrogenation) enhances enantiomeric purity . For polar impurities, flash chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol is effective. Solvent selection must account for the compound’s sensitivity to hydrolysis under acidic/basic conditions .

Advanced Research Questions

Q. How can enantioselectivity be optimized in asymmetric hydrogenation of intermediates derived from this compound?

- Methodological Answer : Catalyst tuning is critical. Rhodium catalysts with chiral bisphosphine ligands (e.g., (S,S)-Et-DuPhos) enhance stereocontrol. Substrate engineering, such as using methyl esters instead of benzyl esters, improves e.e. by reducing steric hindrance during hydrogenation. Computational modeling (DFT) aids in predicting transition-state interactions to guide ligand design .

Q. What strategies resolve contradictions in reported yields and stereochemical outcomes across synthetic protocols?

- Methodological Answer : Discrepancies often arise from substrate diastereoselectivity and catalyst loading. Systematic studies varying parameters (temperature, pressure, solvent polarity) are essential. For example, higher hydrogen pressure (≥50 psi) accelerates reduction but may lower e.e. due to competing pathways. Reproducibility requires strict control of anhydrous conditions and exclusion of oxygen .

Q. How does the phosphoryl group influence the compound’s reactivity in subsequent derivatization (e.g., peptide coupling or polymer synthesis)?

- Methodological Answer : The dimethoxyphosphoryl moiety acts as a stabilizing group for enolates, facilitating C–C bond formation in Horner-Wadsworth-Emmons reactions. However, it can hinder nucleophilic substitution unless deprotected (e.g., via TMSBr). In polymer synthesis, the phosphoryl group enhances thermal stability but requires inert atmospheres to prevent oxidation .

Q. What are the best practices for handling and storing this compound to prevent degradation?

- Methodological Answer : Store under argon or nitrogen at –20°C in anhydrous solvents (e.g., THF, DCM). Avoid prolonged exposure to light or moisture, which hydrolyzes the ester and phosphoryl groups. Regular TLC monitoring and periodic NMR analysis ensure stability. For long-term storage, lyophilization as a trifluoroacetate salt improves shelf life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.